REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]=[C:7]1[CH2:16][CH2:15][C:10]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:9][CH2:8]1)=[O:5])[CH3:2]>CCOC(C)=O.CO.[Pd]>[CH2:1]([O:3][C:4]([CH2:6][CH:7]1[CH2:16][CH2:15][C:10]2([O:11][CH2:12][CH2:13][O:14]2)[CH2:9][CH2:8]1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
172.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=C1CCC2(OCCO2)CC1
|
Name
|
EtOAc MeOH
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred under H2 atmosphere at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CC1CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |